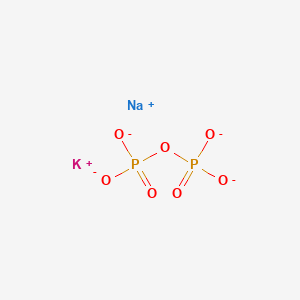
Dipotassium disodium diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium disodium diphosphate is a compound that combines potassium, sodium, and phosphonato phosphate. This compound is known for its significant role in various biochemical and industrial processes. It is often used in scientific research due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium disodium diphosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide and sodium hydroxide. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with potassium hydroxide and sodium hydroxide in a suitable solvent, usually water.
Heating: The mixture is heated to facilitate the reaction.
Crystallization: The resulting solution is allowed to cool, leading to the crystallization of potassium;sodium;phosphonato phosphate.
Industrial Production Methods
In industrial settings, the production of potassium;sodium;phosphonato phosphate involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process may also include additional purification steps such as filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium disodium diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or hypophosphites.
Applications De Recherche Scientifique
Dipotassium disodium diphosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: It serves as a nutrient in microbial culture media and as a component in biological buffers.
Medicine: It is used in formulations for electrolyte replenishment and as a urinary acidifier.
Industry: It is employed in the production of fertilizers, detergents, and water treatment chemicals.
Mécanisme D'action
The mechanism by which potassium;sodium;phosphonato phosphate exerts its effects involves its ability to participate in various biochemical reactions. It acts as a source of phosphate ions, which are essential for numerous metabolic processes. In biological systems, it helps maintain acid-base balance and supports cellular functions by providing necessary ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phosphate
- Sodium phosphate
- Phosphoric acid
Comparison
Dipotassium disodium diphosphate is unique due to its combination of potassium, sodium, and phosphonato phosphate, which provides a broader range of chemical and biological activities compared to its individual components. This compound offers enhanced buffering capacity and solubility, making it more effective in various applications.
Propriétés
Numéro CAS |
15491-89-1 |
|---|---|
Formule moléculaire |
K2Na2O7P2 |
Poids moléculaire |
236.03 g/mol |
Nom IUPAC |
potassium;sodium;phosphonato phosphate |
InChI |
InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |
Clé InChI |
DQZXOIPVJBKPAK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Synonymes |
dipotassium disodium diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















